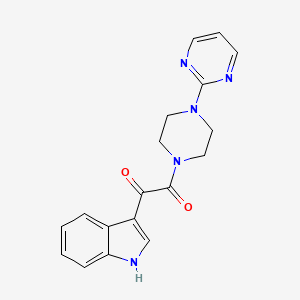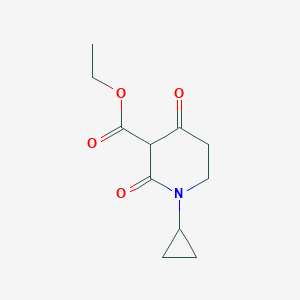
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the CAS Number: 1453423-57-8 . It has a molecular weight of 225.24 and its IUPAC name is ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is 1S/C11H15NO4/c1-2-16-11(15)9-8(13)5-6-12(10(9)14)7-3-4-7/h7,9H,2-6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a solid at room temperature . It has a molecular weight of 225.24 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Polymer Chemistry and Enzymatic Catalysis
One of the applications involves the field of polymer chemistry, where derivatives similar to Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate are used in enzymatically catalyzed oxidative polymerizations. For example, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin at room temperature in a phosphate buffer. This process led to the formation of oligomers that were further cross-linked via free radical polymerization, demonstrating the compound's utility in creating polymeric materials (Pang, Ritter, & Tabatabai, 2003).
Plant Biology and Ethylene Synthesis
In plant biology, research has extensively focused on the role of cyclopropyl derivatives in ethylene biosynthesis, a critical plant hormone responsible for regulating various physiological processes. For instance, studies on 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene, have provided insights into its synthesis, regulation, and its impact on plant growth and development. Research has detailed methodologies for analyzing metabolites and enzyme activities associated with ethylene biosynthesis, optimizing protocols for efficiency and accuracy (Bulens et al., 2011).
Antimicrobial and Antioxidant Studies
The cyclopropane moiety, a structural component of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, has been investigated for its potential in synthesizing compounds with significant antimicrobial and antioxidant properties. Research in this area has led to the development of derivatives showing excellent antibacterial and antifungal activities, alongside profound antioxidant potential. These studies not only highlight the chemical versatility of cyclopropyl-containing compounds but also their potential application in developing new pharmaceuticals and preservatives (Raghavendra et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent specific safety and hazard precautions that should be taken when handling the compound.
Propiedades
IUPAC Name |
ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)9-8(13)5-6-12(10(9)14)7-3-4-7/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXDREWYHRVPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


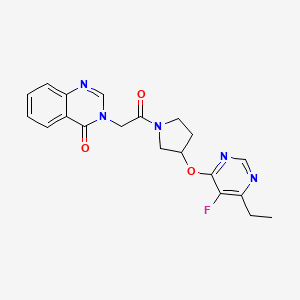
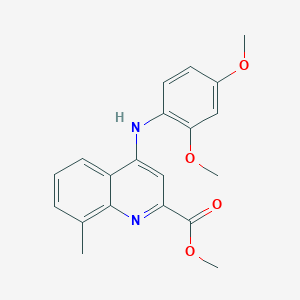
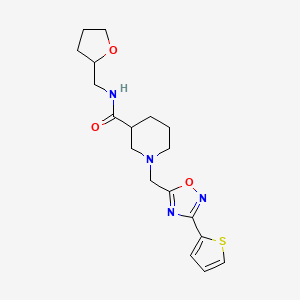
![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)
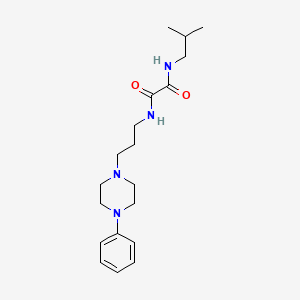
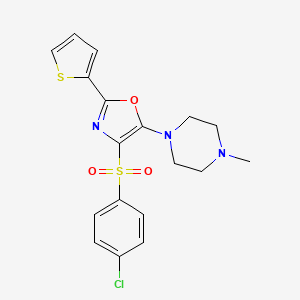
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)
![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
